

# Application Note: Enzymatic Synthesis of Aminobenzoic Acids

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## Compound of Interest

Compound Name: 2-Amino-6-hydroxybenzoic acid

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## Introduction

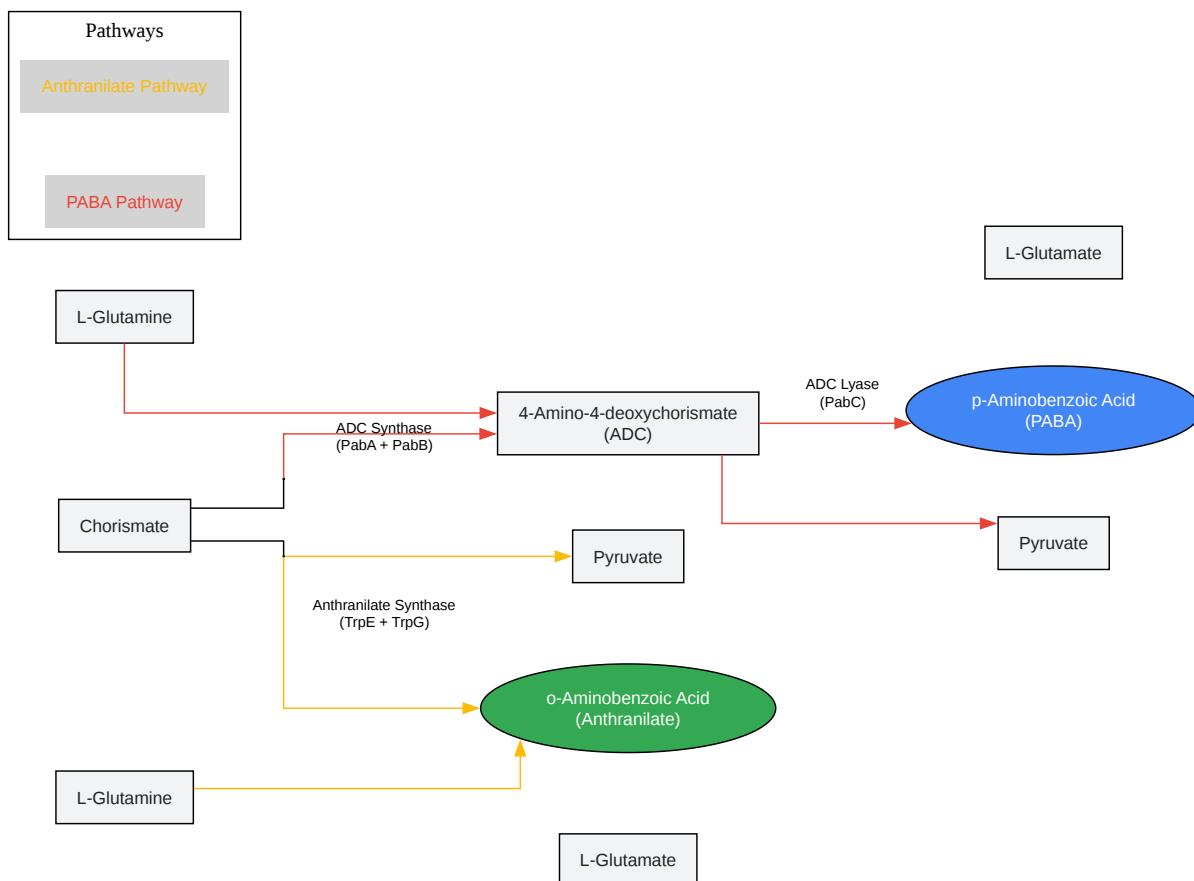
Aminobenzoic acids are a class of aromatic compounds that serve as crucial building blocks in the pharmaceutical and chemical industries.<sup>[1]</sup> Among its isomers, para-aminobenzoic acid (PABA or 4-aminobenzoic acid) is a vital precursor for the biosynthesis of folates (Vitamin B9) in bacteria and plants and is widely used as a structural moiety in a variety of drugs, including anesthetics, antibacterials, and sunscreens.<sup>[2][3]</sup> ortho-Aminobenzoic acid (anthranilate) is the biochemical precursor to the essential amino acid tryptophan.<sup>[4][5]</sup> Traditional chemical synthesis of these compounds often relies on petroleum-based feedstocks and involves harsh reaction conditions, leading to environmental concerns and the production of unwanted byproducts.<sup>[1][2]</sup>

Biocatalytic synthesis, using either isolated enzymes or whole microbial cells, offers a green and sustainable alternative.<sup>[2]</sup> This approach leverages the high specificity of enzymes to produce aminobenzoic acids from renewable resources like glucose under mild, aqueous conditions, minimizing waste and improving product purity.<sup>[2][6]</sup> This document provides detailed protocols for the enzymatic synthesis of p-aminobenzoic acid and o-aminobenzoic acid.

## Biochemical Synthesis Pathways

Both para- and ortho-aminobenzoic acid are synthesized from chorismate, a key branch-point intermediate in the shikimate pathway.<sup>[1]</sup> The specific isomer produced is determined by the enzymatic route taken.

- p-Aminobenzoic Acid (PABA) Pathway: In organisms like *Escherichia coli*, the synthesis of PABA from chorismate is a two-step process catalyzed by three enzymes.<sup>[7][8]</sup>
  - ADC Synthase (PabA and PabB): The enzyme aminodeoxychorismate (ADC) synthase, a complex of two subunits (PabA and PabB), converts chorismate and L-glutamine into 4-amino-4-deoxychorismate (ADC).<sup>[9]</sup> The PabA subunit functions as a glutamine amidotransferase, generating ammonia that is used by the PabB subunit to aminate chorismate.<sup>[9][10]</sup>
  - ADC Lyase (PabC): The enzyme ADC lyase (PabC) then catalyzes the elimination of pyruvate from ADC to form PABA.<sup>[6][11]</sup>
- o-Aminobenzoic Acid (Anthranilate) Pathway: Anthranilate is the first intermediate specific to the tryptophan biosynthesis pathway.<sup>[5]</sup>
  - Anthranilate Synthase (TrpE and TrpG): This enzyme complex, composed of TrpE and TrpG subunits, catalyzes the conversion of chorismate and L-glutamine into anthranilate, pyruvate, and L-glutamate.<sup>[12][13]</sup> Similar to the PABA pathway, the TrpG subunit is a glutamine amidotransferase that provides the amino group for the reaction catalyzed by the TrpE subunit.<sup>[12][14]</sup>

[Click to download full resolution via product page](#)**Caption:** Enzymatic synthesis pathways of PABA and Anthranilate from Chorismate.

## Quantitative Data Summary

The following table summarizes reported production metrics for PABA using metabolically engineered *E. coli*. These whole-cell biocatalysis systems demonstrate the potential for high-titer production of aminobenzoic acids from simple carbon sources.

Host Strain	Engineering Strategy	Carbon Source	Titer (g/L)	Yield (g/g or %)	Reference
<i>E. coli</i>	Overexpression of aroFfbr, pabA, pabB, pabC. Introduction of fused pabAB from <i>C. efficiens</i> .	Glucose	4.8	21.0% (mol/mol)	<a href="#">[15]</a>
<i>E. coli</i>	Modular engineering decoupling growth (xylose) and production (glucose) pathways. Overexpression of pabABC.	Glucose / Xylose	8.22	0.23 g/g glucose	<a href="#">[6]</a> <a href="#">[16]</a>

## Experimental Protocols

### Protocol 1: Recombinant Enzyme Expression and Purification

This protocol provides a general method for producing His-tagged enzymes (e.g., PabA, PabB, PabC, TrpEG) in *E. coli* for in vitro synthesis assays.

**Materials:**

- *E. coli* expression strain (e.g., BL21(DE3)) transformed with an expression vector (e.g., pET series) containing the gene of interest with an N-terminal His-tag.
- Luria-Bertani (LB) medium with appropriate antibiotic.
- Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG).
- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole.
- Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
- Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
- Ni-NTA affinity chromatography column.
- Sonicator or French press.
- Centrifuge.

**Procedure:**

- Cultivation: Inoculate 1 L of LB medium (with antibiotic) with an overnight culture of the expression strain. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to incubate overnight (16-18 hours) with shaking.
- Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
- Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells using sonication or a French press.
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).

- Affinity Chromatography:
  - Equilibrate a Ni-NTA column with 5 column volumes (CV) of Lysis Buffer.
  - Load the clarified lysate onto the column.
  - Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
  - Elute the His-tagged protein with 5 CV of Elution Buffer. Collect fractions.
- Analysis and Storage: Analyze the collected fractions by SDS-PAGE to confirm purity. Pool the purest fractions, dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol), and store at -80°C.

## Protocol 2: Whole-Cell Biocatalysis for p-Aminobenzoic Acid (PABA) Production

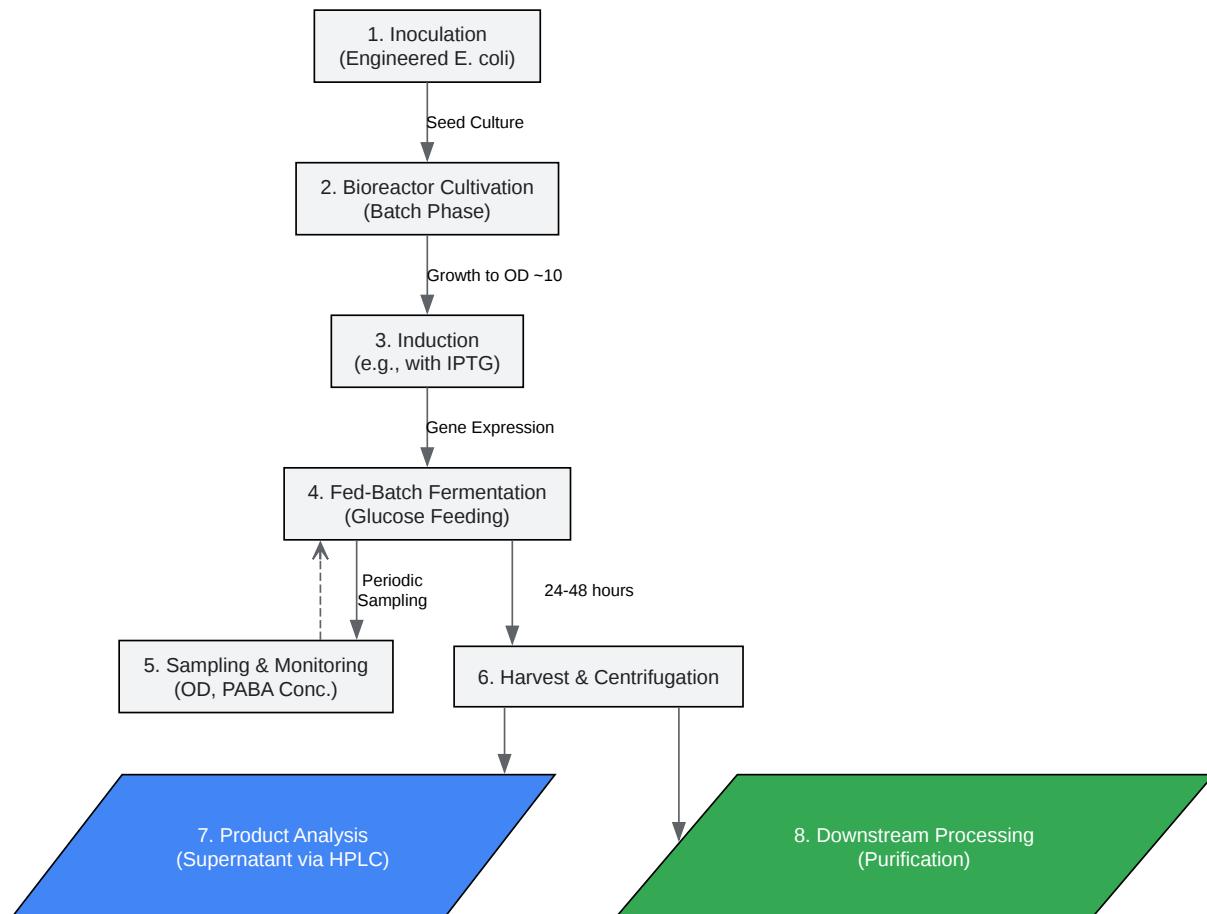
This protocol describes a fed-batch fermentation process using a metabolically engineered *E. coli* strain for PABA production.[\[15\]](#)

### Materials:

- Engineered *E. coli* strain overexpressing the PABA pathway genes (e.g., *aroF*, *pabA*, *pabB*, *pabC*).
- Seed culture medium (e.g., M9 minimal medium with 20 g/L glucose).
- Fermentation medium (e.g., defined medium with salts, trace metals, and an initial glucose concentration).
- Feeding solution (e.g., concentrated glucose solution, 500 g/L).
- Bioreactor (fermenter) with pH, temperature, and dissolved oxygen (DO) control.
- Ammonium hydroxide for pH control.

### Procedure:

- Seed Culture: Prepare a seed culture by inoculating 100 mL of seed medium with a single colony and incubating overnight at 37°C.
- Fermentation Setup: Add 1 L of fermentation medium to a sterilized bioreactor. Inoculate with the seed culture to an initial OD600 of ~0.1.
- Batch Phase: Run the fermentation at 37°C. Maintain pH at 7.0 using ammonium hydroxide. Maintain dissolved oxygen (DO) above 20% by adjusting agitation and aeration.
- Induction: When the OD600 reaches a predetermined value (e.g., 10-15), add IPTG to induce the expression of the PABA pathway genes.
- Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start feeding the concentrated glucose solution to maintain a low glucose concentration in the reactor (e.g., < 1 g/L).
- Sampling: Take samples periodically to measure cell density (OD600) and PABA concentration in the supernatant using HPLC (see Protocol 4).
- Harvest: Continue the fed-batch cultivation for 24-48 hours. Harvest the culture broth and separate the supernatant containing PABA by centrifugation.



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